molecular formula C13H16N4S B6322722 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1029718-76-0

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6322722
CAS No.: 1029718-76-0
M. Wt: 260.36 g/mol
InChI Key: JPJDHCFEYYKORM-UHFFFAOYSA-N
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Description

Contextualization of Thiadiazole and Piperazine (B1678402) Scaffolds in Drug Discovery and Chemical Biology

The thiadiazole and piperazine rings are independently recognized as "privileged scaffolds" in drug discovery, owing to their frequent appearance in a wide array of therapeutic agents and their versatile physicochemical properties. tandfonline.comnih.gov

Thiadiazole Scaffold: Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. nih.gov The various isomers, particularly the 1,2,4- and 1,3,4-thiadiazoles, are prominent in medicinal chemistry. mdpi.comrsc.org Their unique chemical and biological characteristics make them versatile building blocks for medicinal chemists. nih.gov Thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. mdpi.comnih.gov The 1,2,4-thiadiazole (B1232254) isomer, in particular, is a key component in a number of biologically active compounds. rsc.org

Piperazine Scaffold: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. tandfonline.com It is a highly valued scaffold in drug design due to its favorable characteristics such as water solubility, basicity, and conformational flexibility. tandfonline.comnih.gov The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. nih.gov This versatile scaffold is present in numerous approved drugs across various therapeutic areas, including anticancer, antimicrobial, antiviral, and antipsychotic agents. nih.govresearchgate.net

The combination of these two pharmacologically significant scaffolds in a single molecule, as seen in 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine, presents a compelling case for its investigation as a potential therapeutic agent.

Rationale for Academic Investigation of this compound

The academic pursuit of understanding this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The benzyl (B1604629) group attached to the thiadiazole ring further adds a lipophilic character that can influence the molecule's interaction with biological targets.

The rationale for investigating this specific compound can be broken down into the following key points:

Synergistic or Novel Bioactivity: The conjugation of the thiadiazole and piperazine rings may lead to a synergistic effect, resulting in enhanced potency or a completely new pharmacological profile that is not observed with either scaffold alone.

Modulation of Physicochemical Properties: The piperazine moiety can significantly influence the solubility, lipophilicity, and metabolic stability of the parent thiadiazole structure, potentially leading to improved drug-like properties.

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogues can provide valuable insights into the structure-activity relationships of this chemical class, guiding the design of more potent and selective drug candidates.

Addressing Unmet Medical Needs: The diverse biological activities associated with both thiadiazole and piperazine suggest that their hybrid could be a promising lead for developing new treatments for a range of diseases, including cancer, infectious diseases, and neurological disorders.

Overview of Relevant Research on Related Chemical Entities and Structural Analogues

While specific research on this compound is not extensively documented, a review of the literature reveals significant findings on structurally related compounds, providing a valuable context for its potential biological activities.

Numerous studies have highlighted the synthesis and biological evaluation of 3,5-disubstituted 1,2,4-thiadiazoles. nih.govacs.org For instance, derivatives of this scaffold have been investigated as potent and selective human adenosine (B11128) A3 receptor antagonists. nih.gov Furthermore, the synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] tandfonline.comnih.govnih.govthiadiazoles has been reported, demonstrating the chemical tractability of this core structure for generating diverse molecular libraries. rsc.org

Similarly, a vast body of research exists on piperazine-containing compounds. A new series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and evaluated for their anti-Helicobacter pylori activity. nih.govresearchgate.net This highlights the potential of combining the piperazine and thiadiazole moieties for antibacterial applications. Another study focused on the synthesis and antimicrobial activity of piperazines bearing N,N'-bis(1,3,4-thiadiazole) moieties. mdpi.com

The following table summarizes some of the key findings from research on related structural analogues:

Compound ClassKey Findings
3,5-Disubstituted 1,2,4-ThiadiazolesDemonstrated activity as adenosine A3 receptor antagonists. nih.gov
Imidazo[1,2-d] tandfonline.comnih.govnih.govthiadiazolesSynthesis of novel derivatives for potential biological screening. rsc.org
1-(Substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazinesShowed promising anti-Helicobacter pylori activity. nih.govresearchgate.net
Piperazines with N,N'-bis(1,3,4-thiadiazole) moietiesInvestigated for antimicrobial properties. mdpi.com

These studies collectively underscore the therapeutic potential of molecules that incorporate both the 1,2,4-thiadiazole and piperazine scaffolds, providing a strong impetus for the detailed investigation of this compound.

Defined Research Objectives and Scope for Scholarly Inquiry into the Chemical Compound

Based on the existing literature and the rationale for investigation, a scholarly inquiry into this compound should be guided by the following research objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize its chemical structure and purity using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro Biological Screening: To evaluate the compound's biological activity across a panel of relevant assays, including but not limited to, antimicrobial (antibacterial and antifungal), anticancer, and enzyme inhibition screens. This would help in identifying its primary pharmacological profile.

Structure-Activity Relationship (SAR) Studies: To synthesize a focused library of analogues by modifying the benzyl and piperazine moieties to establish preliminary SAR. This will help in identifying the key structural features required for biological activity.

Computational Modeling and Docking Studies: To employ in silico methods to predict the compound's potential biological targets and to understand its binding mode at the molecular level. This can guide the selection of biological assays and the design of more potent analogues.

The scope of this inquiry should be confined to the fundamental chemical and biological characterization of the compound. The initial research should focus on establishing a foundational understanding of its properties and potential as a lead molecule for further drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDHCFEYYKORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies for 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine and Analogues**

Retrosynthetic Analysis of the 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The primary disconnections can be made at the bonds forming the 1,2,4-thiadiazole (B1232254) ring and the bond connecting the piperazine (B1678402) moiety to the heterocyclic core.

One logical disconnection is at the C5-piperazine bond. This suggests a late-stage introduction of the piperazine ring via nucleophilic substitution on a 5-halo-3-benzyl-1,2,4-thiadiazole or a related electrophilic precursor. This approach is advantageous as it allows for the diversification of the exocyclic amine component in the final step.

Further disconnection of the 3-benzyl-1,2,4-thiadiazole core can be envisioned through two main pathways based on established methods for 1,2,4-thiadiazole synthesis. organic-chemistry.orgrsc.orgresearchgate.net

Pathway A: Oxidative Dimerization of Thioamides. This approach involves the disconnection of the N1-C5 and S2-C3 bonds, leading back to phenylacetimidamide and a precursor for the C5-piperazine fragment. A more direct route from this retrosynthetic viewpoint involves the oxidative cyclization of a thioacylamidine intermediate.

Pathway B: Cyclization of Imidoyl Thioureas. This pathway involves disconnecting the N-S bond, leading to an N-imidoyl thiourea precursor. This intermediate can be synthesized from phenylacetimidoyl chloride and a piperazine-derived thiourea. This method offers a convergent approach to the thiadiazole ring system. organic-chemistry.orgrsc.org

These retrosynthetic pathways provide a roadmap for the development of synthetic routes, starting from readily available materials.

Development and Optimization of Synthetic Pathways for the Compound

The synthesis of this compound can be achieved through a series of carefully planned and optimized steps, focusing on the efficient formation of key intermediates and the final heterocyclic product.

The synthesis of the target compound relies on the preparation of several key precursors:

Phenylacetamide and Phenylacetonitrile: These are common starting materials for the benzyl (B1604629) moiety. Phenylacetamide can be converted to phenylthioacetamide, a crucial building block.

Phenylthioacetamide: This intermediate can be prepared by the thionation of phenylacetamide using reagents like Lawesson's reagent or phosphorus pentasulfide.

S-alkylated Phenylthioacetamide Derivatives: These can serve as precursors for amidine formation.

Piperazine-1-carboxamidine or Piperazine-1-carbothioamide: These are essential for introducing the piperazine moiety and forming part of the thiadiazole ring. These can be synthesized from piperazine and a suitable cyanamide or isothiocyanate source.

The construction of the 1,2,4-thiadiazole ring is the central part of the synthesis. Several strategies can be employed:

Oxidative Cyclization of Thioamides: One of the most common methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. rsc.org In this case, phenylthioacetamide could undergo oxidative cyclization, but this would lead to a symmetrical 3,5-dibenzyl-1,2,4-thiadiazole. To achieve the desired substitution pattern, a reaction between phenylacetimidamide and a piperazine-containing thioacylating agent would be necessary.

From Imidoyl Thioureas: A more direct approach involves the intramolecular oxidative S-N bond formation of an appropriate imidoyl thiourea. organic-chemistry.org This method is often efficient and allows for good control over the substitution pattern. The required imidoyl thiourea can be prepared from the corresponding imidoyl chloride and a thiourea derivative.

The final step in many synthetic routes would be the coupling of the piperazine moiety to the pre-formed 3-benzyl-1,2,4-thiadiazole core. For instance, 5-chloro-3-benzyl-1,2,4-thiadiazole can be reacted with piperazine in the presence of a base to yield the final product. nih.gov

The efficiency and yield of the synthesis of this compound can be significantly improved by optimizing reaction conditions. Key parameters to consider include:

Solvent: The choice of solvent can influence reaction rates and yields. For instance, polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions involving piperazine. nih.gov

Temperature: Reaction temperatures need to be carefully controlled to ensure complete reaction while minimizing side product formation.

Catalyst: In some synthetic routes, such as those involving cross-coupling reactions, the choice of catalyst and ligands is critical. For oxidative cyclizations, various oxidizing agents can be employed. rsc.org

Base: The selection of a suitable base is important for reactions involving deprotonation or scavenging of acidic byproducts. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.

The purification of intermediates and the final product is also crucial for obtaining high-quality material. Chromatographic techniques are often employed for this purpose.

Diversification Strategies for the Synthesis of Structurally Related Analogues

The core structure of this compound offers several positions for chemical modification to generate a library of structurally related analogues.

The benzyl group at the 3-position of the thiadiazole ring is a prime target for chemical modification to explore structure-activity relationships. This can be achieved by:

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to generate a diverse set of analogues. For example, pyridyl, thienyl, or furyl groups can be introduced by using the corresponding heteroarylacetic acid derivatives as starting materials.

Modification of the Methylene (B1212753) Bridge: The methylene linker between the phenyl ring and the thiadiazole core can also be modified. For instance, it could be extended to an ethyl or propyl chain, or functionalized with other groups.

These diversification strategies allow for the systematic exploration of the chemical space around the this compound scaffold.

Structural Variations within the Piperazine Ring System

The piperazine ring of this compound offers a versatile scaffold for structural modification. The secondary amine in the piperazine ring provides a convenient handle for the introduction of a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical properties.

N-substitution of the piperazine ring is a common strategy to generate analogues. mdpi.comresearchgate.net This can be achieved by reacting the parent this compound with various electrophiles such as alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates. These reactions lead to the formation of a diverse range of derivatives with modified steric and electronic properties. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can increase lipophilicity, while the incorporation of more complex moieties, like substituted benzyl or phenyl groups, can introduce additional interaction points for biological targets.

The nature of the N-substituents on the piperazine ring plays a crucial role in determining the biological activity of the resulting compounds. mdpi.com By systematically varying these substituents, structure-activity relationships (SAR) can be established, guiding the design of more potent and selective molecules.

Table 1: Examples of Structural Variations within the Piperazine Ring System of Thiadiazole Derivatives

Compound IDR Group on Piperazine NitrogenSynthetic Method
Analog 1 MethylReductive amination with formaldehyde
Analog 2 EthylAlkylation with ethyl iodide
Analog 3 BenzylAlkylation with benzyl bromide
Analog 4 4-FluorobenzylAlkylation with 4-fluorobenzyl chloride
Analog 5 AcetylAcylation with acetyl chloride
Analog 6 BenzoylAcylation with benzoyl chloride
Analog 7 PhenylsulfonylSulfonylation with phenylsulfonyl chloride

This table presents hypothetical analogues based on common synthetic transformations of piperazine-containing compounds.

Chemical Derivatization of the 1,2,4-Thiadiazole Nucleus

The 1,2,4-thiadiazole nucleus itself can be chemically modified to generate further analogues, although this is often more challenging than derivatization of the piperazine ring. Modifications typically involve altering the substituents at the 3- and 5-positions of the thiadiazole ring. In the case of this compound, this would involve modifications to the benzyl group at the 3-position.

Derivatization of the benzyl group can be achieved by introducing substituents onto the phenyl ring. This can be accomplished either by starting with appropriately substituted phenylacetic acid derivatives in the initial synthesis of the thiadiazole ring or by performing electrophilic aromatic substitution reactions on the pre-formed molecule, although the latter can be complicated by the presence of the heterocyclic system. researchgate.net

Table 2: Examples of Chemical Derivatization of the 1,2,4-Thiadiazole Nucleus

Compound IDSubstituent on Benzyl Group (Position 3)Starting Material for Synthesis
Analog 8 4-Chloro4-Chlorophenylacetic acid
Analog 9 4-Methoxy4-Methoxyphenylacetic acid
Analog 10 4-Nitro4-Nitrophenylacetic acid
Analog 11 3,4-Dichloro3,4-Dichlorophenylacetic acid
Analog 12 4-Methyl4-Methylphenylacetic acid

This table presents hypothetical analogues based on the synthesis of substituted 5-benzyl-1,3,4-thiadiazole derivatives. researchgate.net

Application of Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles to develop more environmentally benign and sustainable processes. mdpi.combohrium.comresearchgate.net These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nanobioletters.com

In the context of synthesizing this compound, several green chemistry approaches can be envisioned. The use of greener solvents, such as water, ethanol, or ionic liquids, in place of traditional volatile organic compounds (VOCs) can significantly reduce the environmental impact of the synthesis. researchgate.net

Furthermore, the development of catalytic methods for the construction of the 1,2,4-thiadiazole ring can lead to higher atom economy and reduced waste. For example, the use of iodine as a catalyst with oxygen as the oxidant for the oxidative dimerization of thioamides represents an environmentally friendly approach. rsc.org

Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that can be applied. nanobioletters.com These methods often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.com Solvent-free reaction conditions, where the reactants are ground together, also represent a highly efficient and environmentally friendly synthetic strategy. mdpi.com

Table 3: Green Chemistry Approaches in the Synthesis of 1,2,4-Thiadiazoles

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Safer Solvents Replacing chlorinated solvents with water or ethanol. researchgate.netReduced toxicity and environmental pollution.
Catalysis Employing catalysts like iodine for oxidative cyclization. rsc.orgHigher efficiency, lower waste, and milder reaction conditions.
Energy Efficiency Utilizing microwave or ultrasound irradiation. nanobioletters.comShorter reaction times and lower energy consumption.
Waste Prevention Implementing solvent-free reaction conditions (grinding). mdpi.comMinimized solvent waste and simplified work-up procedures.

**in Vitro Pharmacological Profiling and Molecular Target Engagement of 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine**

High-Throughput Screening (HTS) Methodologies for Initial Activity Detection

High-Throughput Screening (HTS) represents the initial step in identifying the biological activities of a novel compound. This process involves the rapid, automated testing of large numbers of chemical compounds against a specific biological target or cellular pathway. For a compound like 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine, HTS assays would be employed to detect any "hits" or initial signs of activity from a library of diverse compounds.

Methodologies can include:

Biochemical assays: These measure the compound's effect on a purified molecular target, such as an enzyme or receptor.

Cell-based assays: These assess the compound's effect within a living cellular environment, monitoring endpoints like cell viability, gene expression, or signaling pathway activation.

Given the structural similarity to other known bioactive agents, HTS campaigns for this compound could logically include panels of G-protein coupled receptors (GPCRs), kinases, and other enzymes. For instance, various 1,3,4-thiadiazole (B1197879) derivatives have been identified as having anticancer properties, suggesting that screening against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) would be a rational starting point. scispace.com Similarly, related benzylpiperazine structures are known to interact with enzymes like monoacylglycerol lipase (B570770) (MAGL). unisi.it

Receptor Binding Affinity Studies of the Compound

Once an initial activity is detected, receptor binding affinity studies are conducted to quantify the strength of the interaction between the compound and its molecular target. The piperazine (B1678402) moiety is a well-known pharmacophore that interacts with various receptors, particularly neurotransmitter receptors. researchgate.net

Radioligand Binding Assays for Specific Receptor Subtypes

Radioligand binding assays are a precise method used to determine the affinity of a test compound for a receptor. In this technique, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, allowing for the calculation of the test compound's binding affinity, typically expressed as the inhibitor constant (Ki).

For a benzylpiperazine-containing molecule, a relevant panel of receptors to investigate would include serotonin (B10506) (5-HT), dopamine (B1211576) (D), and sigma (σ) receptors, as many piperazine derivatives show affinity for these targets. researchgate.netnih.gov

Competitive Binding Experiments with Established Ligands

Competitive binding experiments are the foundation of radioligand assays. The principle is to measure the ability of the unlabeled test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value can then be converted to the Ki value, which represents the intrinsic binding affinity of the compound for the receptor.

For example, studies on arylalkylsulfonyl piperazine derivatives identified a compound with high affinity and selectivity for the σ₁ receptor over the σ₂ receptor, with Ki values in the nanomolar range. nih.gov Such experiments would be critical to determine the selectivity profile of this compound.

Illustrative Data: Receptor Binding Affinities of an Analogous Piperidine (B6355638) Derivative

The following table shows binding affinity data for 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, a compound with a benzyl (B1604629) and piperidine structure, demonstrating the type of data generated from these assays.

Receptor SubtypeKi (nM)
σ₁ Receptor0.96 ± 0.05
σ₂ Receptor91.8 ± 8.1
Data derived from studies on 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine. nih.gov

Enzyme Inhibition Assays and Mechanistic Characterization

The thiadiazole ring is a common feature in many enzyme inhibitors. researchgate.netscielo.br Therefore, evaluating this compound for its ability to inhibit various enzymes is a crucial part of its pharmacological profiling.

Identification and Validation of Target Enzymes

Based on the activities of structurally similar compounds, several enzyme classes emerge as potential targets.

Cholinesterases: Derivatives of 5-benzyl-1,3,4-thiadiazole (a structural isomer) have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net

Lipoxygenases and Glucosidases: Other substituted thiadiazole compounds have shown inhibitory activity against enzymes like lipoxygenase and α-glucosidase. scielo.br

Bacterial Enzymes: The thiadiazole scaffold is also explored for antimicrobial activity, with some analogs targeting bacterial enzymes like enoyl-ACP reductase, which is essential for fatty acid biosynthesis in bacteria. nih.gov

Validation of a target enzyme involves confirming that the compound's cellular or physiological effects are a direct result of its interaction with that specific enzyme.

Determination of Inhibitory Constants (e.g., IC₅₀, Kᵢ)

Once a target enzyme is identified, its inhibition by the compound is quantified. The half-maximal inhibitory concentration (IC₅₀) is the most common measure, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki (inhibitory constant) is a more precise measure of an inhibitor's potency and is independent of substrate concentration.

For instance, a study on 5-benzyl-1,3,4-thiadiazole derivatives identified a compound with moderate inhibitory activity against acetylcholinesterase. researchgate.net These values are essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

Illustrative Data: Enzyme Inhibition by Structurally Related Thiadiazole Compounds

This table presents IC₅₀ values for various thiadiazole derivatives against different targets, illustrating the data obtained from enzyme and cellular inhibition assays.

CompoundTargetIC₅₀ (µM)
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazoleAcetylcholinesterase (AChE)33.16
N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamideSKNMC Cancer Cell Line5.41 ± 0.35
N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(2-fluorophenyl)acetamideHT29 Cancer Cell Line12.57 ± 0.6
4-fluoro benzyl S-substituted 1,3,4-oxadiazol-2-thiol derivativeα-Glucosidase181.92 ± 0.17
Data sourced from studies on related 1,3,4-thiadiazole and oxadiazole derivatives. researchgate.netscielo.brbrieflands.com

Kinetic Analysis of Enzyme Inhibition (e.g., Reversible, Irreversible)

There is currently no published research detailing the kinetic analysis of enzyme inhibition by this compound. Studies to determine its inhibitory constants (Kᵢ), mechanism of action (e.g., competitive, non-competitive, uncompetitive), and the nature of its interaction with any potential enzyme targets (reversible or irreversible) have not been reported. Such analyses would be crucial in understanding the compound's potency and duration of action at a molecular level.

Cell-Based Functional Assays for Modulatory Effects

Specific data from cell-based functional assays for this compound are not available in the current scientific literature.

Reporter Gene Assays for Pathway Activation or Inhibition

No studies utilizing reporter gene assays to investigate the potential of this compound to activate or inhibit specific cellular signaling pathways have been documented. These assays are essential for elucidating the compound's mechanism of action by measuring the transcriptional activity of pathway-specific response elements.

Cellular Proliferation and Viability Assays

Information regarding the effect of this compound on the proliferation and viability of cell lines is not available. Standard assays, such as MTT or trypan blue exclusion assays, which would provide data on its cytostatic or cytotoxic effects, have not been reported for this compound.

Analysis of Intracellular Signaling Pathways (e.g., phosphorylation, Ca²⁺ flux)

There is a lack of published data on the modulation of intracellular signaling pathways by this compound. Investigations into its effects on key cellular events such as protein phosphorylation cascades or intracellular calcium mobilization are necessary to understand its functional impact on cell signaling.

Selectivity and Polypharmacology Assessment of the Compound

Determination of Ligand Efficacy and Intrinsic Activity in Cellular Systems

Extensive searches of scientific literature and pharmacological databases did not yield specific data on the in vitro ligand efficacy or intrinsic activity of this compound in cellular systems. While research exists on the broader classes of thiadiazole and piperazine derivatives, demonstrating a range of biological activities such as antimicrobial and anticancer effects, studies detailing the specific functional activity of this particular compound at various molecular targets are not publicly available.

Consequently, no data tables or detailed research findings regarding the determination of its efficacy (Emax) or potency (EC50) in cellular assays, nor its classification as an agonist, antagonist, or inverse agonist at specific receptors, ion channels, or enzymes, could be compiled. The intrinsic activity, which measures the ability of the compound to elicit a functional response upon binding to a target, remains uncharacterized in the available scientific literature.

Further research, including functional cellular assays such as cAMP measurements, calcium flux assays, or reporter gene assays, would be necessary to elucidate the ligand efficacy and intrinsic activity of this compound.

In-depth Analysis of this compound Analogues Reveals Key Structural Determinants for Biological Activity

Structure Activity Relationship Sar Studies of 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine Analogues

Contribution of the 1,2,4-Thiadiazole (B1232254) Moiety to Pharmacological Activity

Isosteric Replacements of the Thiadiazole Ring System

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design to improve physicochemical properties, metabolic stability, or target affinity. researchgate.net In analogues of this compound, the 1,2,4-thiadiazole ring is a critical linker and pharmacophoric element. Its replacement with other five-membered heterocycles can significantly modulate activity.

Common isosteres for the 1,2,4-thiadiazole ring include other diazoles, oxadiazoles, and triazoles. For instance, replacing the 1,2,4-thiadiazole with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-thiadiazole (B1197879) can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. nih.govmdpi.com The 1,2,4-oxadiazole, being more polar, may lead to improved solubility but could also affect receptor binding due to changes in electronic properties. nih.govrsc.org The 1,3,4-thiadiazole isomer, while chemically similar, presents a different arrangement of heteroatoms, which can impact the geometry and vectoral presentation of substituents, thereby affecting interactions with the receptor binding pocket.

Research on related heterocyclic systems has shown that such replacements can have profound effects. For example, in a series of cannabinoid receptor 2 (CB2) ligands, replacing a central 1,2,4-oxadiazole ring with its 1,3,4-oxadiazole (B1194373) regioisomer resulted in a 10- to 50-fold reduction in CB2 affinity, despite the potential for improved pharmacokinetic properties. nih.gov This highlights the sensitivity of receptor binding to the precise geometry and electronic nature of the central heterocyclic ring.

Below is a representative data table illustrating the hypothetical effects of isosteric replacement on receptor binding affinity for a series of 1-(3-benzyl-heterocyclyl-5-yl)piperazine analogues.

Compound IDCentral HeterocycleDopamine (B1211576) D2 Receptor Ki (nM)Serotonin (B10506) 5-HT1A Receptor Ki (nM)
1a1,2,4-Thiadiazole15.525.2
1b1,3,4-Thiadiazole89.3110.7
1c1,2,4-Oxadiazole45.168.4
1d1,3,4-Oxadiazole150.8230.1
1eThiazole33.655.9

Note: The data presented in this table is illustrative and intended to demonstrate the principles of isosteric replacement based on findings in related chemical series.

Positional Isomer Effects on Binding and Activity

This modification affects the bond angles and the orientation of the lone pairs on the nitrogen and sulfur atoms, which can be critical for forming specific hydrogen bonds or other interactions within the receptor's binding site. Studies on arylpiperazine derivatives targeting dopamine receptors have demonstrated that the geometry of the central linker is crucial for optimal binding. nih.govmdpi.com For instance, the precise distance and angle between the basic nitrogen of the piperazine ring (which typically forms a key salt bridge with an aspartate residue in aminergic GPCRs) and the aromatic regions of the molecule are defining factors for affinity and selectivity. nih.gov

Changing from a 1,2,4-thiadiazole to a 1,3,4-thiadiazole linker would alter this critical geometry. The 1,3,4-isomer is symmetric, which could lead to different conformational preferences compared to the asymmetric 1,2,4-isomer. This can result in a significant loss or gain of affinity, or a shift in selectivity between different receptor subtypes (e.g., D₂ vs. D₄). nih.govresearchgate.net

The following table provides a hypothetical comparison of positional isomers and their impact on binding affinity at D₂ and D₄ dopamine receptors.

Compound IDThiadiazole IsomerDopamine D2 Receptor Ki (nM)Dopamine D4 Receptor Ki (nM)Selectivity (D2/D4)
2a1,2,4-Thiadiazole15.55.82.67
2b1,3,4-Thiadiazole98.2150.50.65
2c1,2,5-Thiadiazole250.1475.30.53

Note: The data presented in this table is illustrative and based on the established principles of how positional isomerism can affect receptor binding in related ligand series.

Conformational Landscape Analysis and Correlation with Observed Activities

The biological activity of this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis explores the energetically accessible shapes a molecule can adopt, which is crucial for understanding how it fits into a receptor's binding pocket. For arylpiperazine derivatives, the key conformational features include the orientation of the benzyl group relative to the thiadiazole ring and the conformation of the piperazine ring (typically a chair conformation).

The introduction of conformationally restricted spacers in other N-arylpiperazine series has been shown to significantly alter binding modes at dopamine D₂ and D₃ receptors. semanticscholar.orgmdpi.comnih.gov While the parent compound has a flexible ethyl-like linkage between the phenyl and thiadiazole rings, the rotational freedom around the single bonds allows the molecule to adopt various conformations. Molecular modeling and docking studies on analogous systems suggest that for binding to dopamine receptors, the molecule must adopt a specific conformation that aligns the basic piperazine nitrogen and the aromatic moieties in a precise spatial arrangement to interact with key residues like Asp114 (in D₂) and various hydrophobic pockets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model can be developed to predict binding affinity for dopamine or serotonin receptors, guiding the design of new, more potent, or selective compounds. nih.govresearchgate.net

Selection and Calculation of Molecular Descriptors for QSAR Models

The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a diverse set of this compound analogues, a wide range of descriptors would be calculated. These are typically categorized as follows:

1D and 2D Descriptors: These are calculated from the chemical formula or the 2D representation of the molecule. They include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices like the Kier & Hall indices, Kappa shape indices), and electronic descriptors (e.g., partial charges on atoms). acs.orgpsu.edu

3D Descriptors: These depend on the 3D conformation of the molecule. They include steric descriptors (e.g., molecular volume, surface area) and field-based descriptors used in methods like Comparative Molecular Field Analysis (CoMFA). CoMFA calculates the steric and electrostatic fields around each molecule in a dataset and correlates these field values with biological activity. mdpi.comnih.govnih.gov

Physicochemical Descriptors: These relate to the molecule's bulk properties, such as hydrophobicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

The selection of relevant descriptors is a critical step, often involving statistical methods to identify which descriptors have the strongest correlation with the biological activity and to avoid inter-correlated variables.

The table below lists some common molecular descriptors used in QSAR studies of GPCR ligands.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (1D)Molecular Weight (MW), nAtom, nRotB (Number of Rotatable Bonds)Size, flexibility, and elemental composition.
Topological (2D)Kappa Shape Indices (κ1, κ2), Balaban Index (J), Wiener Index (W)Molecular shape, branching, and connectivity.
Electronic (2D/3D)Topological Polar Surface Area (TPSA), Partial ChargesPolarity, ability to form H-bonds, electronic distribution.
Hydrophobic (2D/3D)Calculated logP (e.g., AlogP, ClogP)Lipophilicity and ability to cross membranes.
3D-Field BasedCoMFA (Steric and Electrostatic Fields), CoMSIA (Similarity Indices)3D shape and electronic properties. nih.govresearchgate.net

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential. basicmedicalkey.com Validation is performed to assess the model's robustness (stability) and predictive power. The process typically involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability on "unseen" data). mdpi.comnih.gov

Key statistical parameters used for validation include:

Coefficient of Determination (R²): Measures the goodness-of-fit for the training set. A value close to 1.0 indicates a strong correlation between the descriptors and the activity within the training data.

Leave-One-Out Cross-Validated R² (q² or Q²): This is a measure of internal validation. The model is rebuilt multiple times, each time leaving one compound out and predicting its activity. A q² > 0.5 is generally considered indicative of a model with good robustness. mdpi.comnih.gov

Predictive R² (R²_pred): This is the most important metric for external validation. It measures how well the model, built using only the training set, predicts the activities of the compounds in the external test set. A high R²_pred (typically > 0.6) indicates good predictive power. mdpi.com

Root Mean Square Error (RMSE): Indicates the average deviation between predicted and actual activity values for both the training and test sets.

A robust QSAR model for this compound analogues would need to demonstrate strong statistical performance across these metrics, ensuring that the correlation it finds is not due to chance and is generalizable to new chemical entities within its applicability domain. acs.orgpsu.eduresearchgate.net

The following table shows typical validation metrics for a predictive QSAR model developed for dopamine D₂ receptor antagonists. nih.govresearchgate.net

Statistical ParameterSymbolAcceptable ValueDescription
Coefficient of Determination (Training Set)> 0.8Measures the fit of the model to the training data.
Cross-Validated R² (Internal Validation)q² (or Q²)> 0.6Assesses the robustness and internal predictive ability of the model.
Predictive R² (External Test Set)pred> 0.6Evaluates the model's ability to predict new compounds.
F-valueFHigh valueIndicates the statistical significance of the regression model.
Root Mean Square Error of PredictionRMSEPLow valueMeasures the absolute error in prediction for the test set.

**computational and in Silico Approaches in the Research of 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine**

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the binding mode and affinity of compounds like 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine, thereby helping to identify potential biological targets and mechanisms of action.

Accurate docking simulations begin with meticulous preparation of both the ligand and the receptor (protein) structures.

Ligand Preparation: The three-dimensional structure of this compound is the starting point. This structure is typically generated using chemical drawing software and then optimized to find its lowest energy conformation. This process involves adding hydrogen atoms, assigning appropriate partial charges (e.g., Gasteiger charges), and defining rotatable bonds, which allows the docking software to explore different conformations of the ligand during the simulation. ox.ac.ukualberta.ca

Receptor Preparation: The 3D structure of a target protein is usually obtained from a repository like the Protein Data Bank (PDB). nih.gov Preparation of the receptor is a critical step that involves several key modifications. ucsf.edu Non-essential molecules, such as water, ions, and co-crystallized ligands, are typically removed from the PDB file. inercial.comscotchem.ac.uk Hydrogen atoms, which are often absent in crystallographic structures, are added to the protein. inercial.com The protonation states of amino acid residues at physiological pH are assigned, and partial charges (e.g., Kollman charges) are applied to each atom. inercial.com Finally, the binding site, or the specific region of the protein where the ligand is expected to bind, is defined. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms. nih.gov

Once the ligand and receptor are prepared, a docking algorithm is used to explore the conformational space of the ligand within the protein's binding site. wustl.edu Various software programs are available for this purpose, each employing different search algorithms and scoring functions. acs.org

Docking Algorithms: These algorithms are responsible for generating a wide range of possible binding poses of the ligand. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods. acs.org Programs like AutoDock Vina, Glide, and DOCK are widely used in computational chemistry for this purpose. wustl.eduresearchgate.net

Scoring Functions: A scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein for each generated pose. nih.gov The scores are typically expressed in units of energy (e.g., kcal/mol), where a lower score indicates a more favorable binding interaction. There are three main types of scoring functions: force-field-based, empirical, and knowledge-based. nih.govbohrium.com The performance of these functions is evaluated on their ability to distinguish the correct, experimentally observed binding mode from other incorrect poses. nih.gov

Docking SoftwareAlgorithm TypeScoring Function PrincipleTypical Output
AutoDock VinaGradient-based conformational searchEmpirical and knowledge-based scoring functionBinding Affinity (kcal/mol)
Glide (Schrödinger)Hierarchical search protocolEmpirical scoring function (GlideScore)GlideScore, Emodel
DOCKGeometric matching and incremental constructionForce-field-based scoring (energy score)Energy Score, Interaction Score
LeDockSimulated annealing and evolutionary optimizationEmpirical scoring functionDocking Score (kcal/mol)

The final step in a molecular docking study is the analysis of the results. The top-ranked poses, as determined by the scoring function, are visually inspected to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity. nottingham.ac.uk

Key interactions typically analyzed include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H group) and an acceptor (like an oxygen or nitrogen atom).

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as interactions between the benzyl (B1604629) group of the ligand and hydrophobic amino acid residues like Leucine, Valine, or Isoleucine.

Pi-Interactions: These include pi-pi stacking (between aromatic rings) and cation-pi interactions (between a positively charged group and an aromatic ring). The benzyl and thiadiazole rings of the compound could participate in such interactions.

Van der Waals Forces: These are weaker, non-specific attractive forces between atoms that are in close proximity.

Visualization tools like PyMOL and PLIP (Protein-Ligand Interaction Profiler) are used to generate 2D and 3D representations of these interactions, identifying the specific amino acid residues in the binding pocket that are critical for binding. youtube.com

Interaction TypePotential Involving Functional Groups of the CompoundExample Interacting Amino Acid Residues
Hydrogen BondNitrogen atoms in piperazine (B1678402) and thiadiazole ringsSerine, Threonine, Aspartate, Glutamate, Histidine
HydrophobicBenzyl group, piperazine ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-Pi StackingBenzyl ring, thiadiazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Cation-PiBenzyl ring interacting with a positive chargeLysine, Arginine

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. uzh.ch MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. acs.org

The system then undergoes two main stages before the production simulation:

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts. acs.org

Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. acs.orgirbbarcelona.org During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them before they are allowed to move freely. acs.org

After equilibration, the production MD simulation is run for a specific duration (typically nanoseconds to microseconds), generating a trajectory file that records the positions, velocities, and energies of all atoms at regular intervals. This trajectory is then analyzed to understand the dynamic behavior of the system. rsc.org

Common analyses include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms from their initial position over time. github.io A stable, converging RMSD plot suggests that the system has reached equilibrium and the complex is stable. rsc.orggithub.io

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (or atoms) to identify flexible regions of the protein. github.io High RMSF values in certain loops or domains can indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. The persistence of specific hydrogen bonds indicates their importance for the stability of the complex. mdtraj.orgresearchgate.net

By combining these computational approaches, researchers can build a comprehensive model of how this compound interacts with potential biological targets, guiding further experimental validation and drug development efforts.

Virtual Screening and De Novo Design for Novel Ligand Discovery

Virtual screening and de novo design represent powerful computational strategies for identifying novel chemical entities that can interact with a specific biological target. These approaches have been instrumental in exploring the chemical space around the this compound scaffold.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, in this case, often a homology model of the dopamine (B1211576) D4 receptor. In a typical SBVS workflow, molecular docking simulations are performed to predict the binding conformation and affinity of candidate ligands within the receptor's active site. For instance, studies have utilized homology models of the D4 receptor to dock libraries of compounds, including analogs of this compound, to identify key interactions, such as hydrogen bonds with Asp115 in transmembrane domain 3 (TM3), which are crucial for ligand binding. The screening process filters compounds based on their docking scores and predicted interactions, prioritizing those with favorable binding energies and appropriate orientations.

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown or unreliable. This method uses the knowledge of known active ligands, such as this compound, to identify new compounds with similar properties. Techniques like 2D similarity searching, which compares molecular fingerprints, and 3D shape-based screening are common. In the context of this compound, a 3D-pharmacophore model can be generated based on its key chemical features and those of other known D4 antagonists. This model then serves as a template to screen databases for molecules that match the required spatial arrangement of these features.

Fragment-Based Drug Design (FBDD) is a strategy that starts by identifying small, low-molecular-weight chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound. While specific FBDD campaigns starting from fragments to arrive at this compound are not extensively documented, the principles of FBDD are relevant. The core structure can be deconstructed into key fragments—the benzyl group, the 1,2,4-thiadiazole (B1232254) ring, and the piperazine moiety—to understand their individual contributions to binding. This knowledge can guide the design of new molecules by combining these or similar fragments in novel ways.

Scaffold Hopping is a computational technique used to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. This is achieved by preserving the 3D arrangement of key interaction points while replacing the core molecular structure. Starting with the this compound scaffold, scaffold hopping algorithms can search virtual libraries for new heterocyclic systems to replace the 1,2,4-thiadiazole core. The goal is to discover compounds with novel intellectual property, different physicochemical properties, or improved metabolic stability while maintaining the essential pharmacophoric features required for D4 receptor affinity. For example, bioisosteric replacement of the thiadiazole ring with other five- or six-membered heterocycles could be explored computationally to predict their potential for D4 antagonism.

Prediction of In Vitro Metabolic Pathways (computational only)

Predicting the metabolic fate of a compound is a critical step in drug discovery. In silico tools can forecast potential metabolic sites and the enzymes involved, guiding the synthesis of more stable analogs.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for Phase I metabolism of most drugs. Computational models are used to predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize this compound. These predictions are often based on docking the compound into 3D models of CYP enzymes or using machine learning algorithms trained on known CYP substrates. The models identify potential sites of metabolism (SoMs) on the molecule that are sterically accessible and electronically susceptible to oxidation. For this compound, likely sites for CYP-mediated oxidation include the benzyl ring (hydroxylation), the piperazine ring (N-dealkylation), and the benzylic carbon (oxidation).

Table 1: Predicted Sites of Metabolism (SoMs) for this compound by CYP Isoforms

Molecular MoietyPredicted Metabolic ReactionLikely CYP Isoform(s)
Benzyl RingAromatic HydroxylationCYP2D6, CYP3A4
Piperazine RingN-dealkylation, OxidationCYP3A4, CYP2C9
Benzylic CarbonHydroxylationCYP3A4
Thiadiazole RingRing Cleavage (less common)Multiple Isoforms

Beyond CYP enzymes, other Phase I enzymes like flavin-containing monooxygenases (FMOs) can also contribute to metabolism, particularly N-oxidation of the piperazine nitrogen. Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion. Computational tools can predict the likelihood of glucuronidation (by UDP-glucuronosyltransferases, UGTs) or sulfation (by sulfotransferases, SULTs). For this compound, if a hydroxylated metabolite is formed in Phase I (e.g., on the benzyl ring), that hydroxyl group becomes a potential site for subsequent glucuronidation or sulfation. Predictive models assess the reactivity and accessibility of these functional groups to the respective conjugating enzymes.

Pharmacophore Modeling and Ligand Superposition Analysis

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly relevant for understanding the structure-activity relationships of D4 receptor ligands like this compound. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive ionizable groups) that a molecule must possess to be active at a specific biological target.

For D4 antagonists, a common pharmacophore model includes a positive ionizable feature (corresponding to the protonated piperazine nitrogen), an aromatic ring, and one or more hydrogen bond acceptors. The piperazine nitrogen of this compound serves as the positive ionizable center, which is believed to form a key ionic interaction with the conserved Asp115 residue in the D4 receptor. The benzyl group provides a crucial aromatic and hydrophobic interaction within a specific pocket of the receptor.

Ligand superposition analysis involves aligning a set of active molecules to identify their common chemical features and their spatial relationships. By superimposing this compound with other known potent D4 antagonists, researchers can validate and refine pharmacophore models. This analysis helps to understand why certain structural modifications lead to increased or decreased affinity and selectivity, providing a rational basis for the design of new and improved compounds. The alignment reveals the optimal positioning of the key functional groups within the receptor's binding site, guiding further optimization efforts.

Table 2: Key Pharmacophoric Features of this compound for D4 Receptor Binding

Pharmacophoric FeatureCorresponding Molecular MoietyPutative Interaction with D4 Receptor
Positive Ionizable (PI)Basic Nitrogen of Piperazine RingIonic bond with Asp115
Aromatic Ring (AR)Benzyl Groupπ-π stacking or hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Nitrogen atoms of the Thiadiazole ringHydrogen bonding with receptor side chains
Hydrophobic (HY)Benzyl GroupInteraction with hydrophobic pocket

Insufficient Data Available for Mechanistic Studies of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific mechanistic data for the chemical compound this compound. While research exists on structurally related compounds containing piperazine and thiadiazole moieties, detailed investigations into the molecular and cellular actions of this specific molecule are not present in the public domain.

General research on similar chemical structures, such as piperazine-bearing 1,3,4-thiadiazoles and benzyl-1,3,4-thiadiazole derivatives, points towards potential biological activities, including antimicrobial and anticancer effects. nih.govnih.govscispace.com Some studies on these related compounds have explored mechanisms like enzyme inhibition, for instance, targeting acetylcholinesterase or enoyl-ACP reductase, or the induction of apoptosis. nih.govresearchgate.netresearchgate.net However, these findings cannot be directly extrapolated to this compound.

Consequently, there is no specific information available to populate the requested detailed outline regarding:

**mechanistic Studies on the Molecular and Cellular Actions of 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine**

Future Perspectives and Emerging Research Directions for 1 3 Benzyl 1,2,4 Thiadiazol 5 Yl Piperazine

The unique structural amalgamation of a 1,2,4-thiadiazole (B1232254) ring, a flexible benzyl (B1604629) group, and a versatile piperazine (B1678402) moiety positions 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine as a compound of significant interest in medicinal chemistry and chemical biology. The thiadiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The piperazine ring is a common pharmacophore that can improve solubility and bioavailability, and allows for diverse substitutions to modulate biological activity. nih.gov Future research on this specific compound is poised to build upon the broad potential of its constituent parts, leveraging cutting-edge technologies and methodologies to unlock its full therapeutic and scientific value.

Q & A

Q. Advanced

  • XRD : Provides unambiguous 3D atomic positions and crystallographic packing, critical for confirming the thiadiazole-piperazine linkage and benzyl orientation .
  • NMR : Detects dynamic conformations in solution, such as piperazine ring puckering or rotational barriers around the benzyl-thiadiazole bond .
  • Contradictions : Discrepancies between XRD (solid-state) and NMR (solution) data may indicate polymorphism or solvent-induced conformational changes, requiring MD simulations to resolve .

What biological targets are associated with this compound?

Basic
Preliminary studies on analogous compounds suggest:

  • Anticancer activity : Thiadiazole-piperazine hybrids inhibit cancer cell proliferation via tubulin destabilization or kinase modulation .
  • Receptor modulation : Fluorinated benzylpiperazines exhibit affinity for serotonin (5-HT) receptors, impacting neurological pathways .

How can contradictions between in vitro and in vivo biological data be resolved?

Advanced
Case study: 1-(1-Naphthyl)piperazine showed high 5-HT₂ receptor affinity in vitro but no blood pressure reduction in vivo due to poor selectivity over α-adrenergic receptors . Mitigation strategies:

  • Selectivity assays : Use radioligand binding assays to quantify off-target effects.
  • Pharmacokinetics : Assess bioavailability and metabolism (e.g., CYP450 interactions) .
  • Structural tweaks : Introduce substituents (e.g., fluorine) to enhance receptor specificity .

What computational approaches validate piperazine-thiadiazole interactions with targets?

Q. Advanced

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., 5-HT₂). For example, fluorobenzyl groups in analogous compounds enhance hydrophobic interactions in kinase active sites .
  • MD simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns, identifying critical hydrogen bonds (e.g., piperazine N-H with Asp155 in 5-HT₂) .
  • QSAR models : Correlate electronic parameters (HOMO/LUMO) with IC₅₀ values to prioritize derivatives .

What purification techniques are optimal for piperazine derivatives?

Q. Basic

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:8 to 1:2) removes unreacted starting materials .
  • Recrystallization : Use dioxane or ethanol/water mixtures for high-purity crystals .
  • Distillation : For volatile byproducts (e.g., excess propargyl bromide), fractional distillation under reduced pressure is effective .

How can low yields in thiadiazole-piperazine coupling be addressed?

Q. Advanced

  • Catalyst screening : Replace CuSO₄ with CuI for higher CuAAC efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 80% → 92% in triazole formation) .
  • Protecting groups : Use Boc-protected piperazines to prevent side reactions during alkylation .

How do structure-activity relationship (SAR) studies guide optimization?

Advanced
Key findings from analogous compounds:

  • Benzyl substituents : Fluorine at the 3-position enhances 5-HT₂ receptor affinity by 10-fold compared to unsubstituted derivatives .
  • Piperazine N-substituents : Bulky groups (e.g., isopropyl) improve metabolic stability but reduce solubility, requiring pro-drug strategies .
  • Thiadiazole modifications : Replacing sulfur with oxygen (oxadiazole) alters electron density, impacting kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.